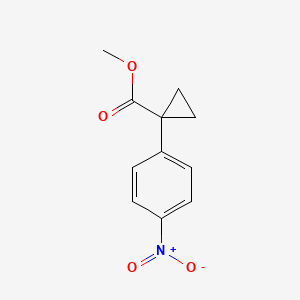

Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBRUNXCRWCZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic protocol and a detailed analytical characterization of this compound, a compound of interest due to the prevalence of the cyclopropane motif in medicinal chemistry.[1][2] The rigid, three-dimensional nature of the cyclopropane ring makes it a valuable bioisostere for phenyl groups and other functionalities, often leading to improved metabolic stability and binding affinity in drug candidates. This document is structured to deliver not just a methodology, but the scientific rationale underpinning the experimental design, ensuring both reproducibility and a deeper understanding of the core chemical transformations.

Part 1: Strategic Approach to Synthesis

The construction of the strained cyclopropane ring requires a carefully chosen synthetic strategy.[1] For the target molecule, which features an electron-withdrawing group (the nitrophenyl moiety) attached to a quaternary center of the cyclopropane, a Michael-Initiated Ring Closure (MIRC) strategy is exceptionally well-suited.[3] Specifically, the Johnson-Corey-Chaykovsky reaction, which utilizes a sulfur ylide, offers a reliable and high-yielding pathway for the cyclopropanation of electron-poor olefins like α,β-unsaturated esters.[1][4][5]

The core principle of this approach involves the 1,4-conjugate addition of a nucleophilic sulfur ylide to an electrophilic Michael acceptor.[5][6] This is followed by an intramolecular 3-exo-tet cyclization, where the resulting enolate displaces the sulfonium group to form the three-membered ring. This method is favored over other cyclopropanation techniques, such as those involving carbenoids, due to its high selectivity for α,β-unsaturated systems and its operational simplicity.[6][7]

The chosen synthetic pathway is outlined below.

Figure 1: Overall workflow for the synthesis and purification of the target compound.

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. The successful formation of the product is contingent upon the careful execution of each step, from the in situ generation of the reactive ylide to the final purification.

Materials and Reagents:

-

Methyl (E)-3-(4-nitrophenyl)acrylate

-

Trimethylsulfoxonium iodide (TMSOI)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion).

-

Wash the NaH three times with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous DMSO (approx. 0.5 M relative to TMSOI) to the flask.

-

Slowly add trimethylsulfoxonium iodide (1.2 eq.) portion-wise to the NaH suspension at room temperature. The causality here is critical: the strong base (NaH) deprotonates the sulfoxonium salt to generate the nucleophilic dimethylsulfoxonium methylide ylide in situ.[6][7] The reaction is exothermic and may evolve hydrogen gas; careful, slow addition is necessary for safety and control.

-

Stir the resulting milky-white suspension at room temperature for 45-60 minutes until hydrogen evolution ceases, indicating complete formation of the ylide.

-

-

Cyclopropanation Reaction:

-

In a separate flame-dried flask, dissolve Methyl (E)-3-(4-nitrophenyl)acrylate (1.0 eq.) in a minimal amount of anhydrous DMSO.

-

Cool the ylide suspension to 0-5 °C using an ice bath.

-

Add the solution of the acrylate dropwise to the cold ylide suspension over 20-30 minutes. Maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.

-

Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine. This washing sequence removes residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a solid.

-

Part 3: Reaction Mechanism

The Johnson-Corey-Chaykovsky reaction proceeds through a well-established mechanism involving conjugate addition followed by intramolecular substitution. The use of a sulfoxonium ylide, as opposed to a less stable sulfonium ylide, favors the desired 1,4-addition pathway leading to cyclopropanation.[4]

Figure 2: Mechanism of the Corey-Chaykovsky Cyclopropanation. (Note: Placeholder images are used in the DOT script for structural representation)

Part 4: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized product. The combination of NMR, IR, and MS provides a self-validating dataset where each technique corroborates the findings of the others.

Predicted Analytical Data:

The following table summarizes the expected data for this compound (Molecular Formula: C₁₁H₁₁NO₄, Molecular Weight: 221.21 g/mol ).[8]

| Technique | Functional Group / Proton Environment | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons (H-Ar) | δ 8.2-8.3 ppm (d, 2H), δ 7.5-7.6 ppm (d, 2H) | The strong electron-withdrawing nitro group deshields the ortho protons (δ ~8.2), while the meta protons appear slightly upfield. They form a characteristic AA'BB' splitting pattern.[9] |

| Methyl Ester Protons (-OCH₃) | δ ~3.7 ppm (s, 3H) | Typical chemical shift for methyl ester protons. | |

| Cyclopropane Protons (-CH₂-) | Two multiplets, δ ~1.4-1.8 ppm (m, 4H total) | The two sets of methylene protons on the cyclopropane ring are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling.[10] | |

| ¹³C NMR | Ester Carbonyl (C=O) | δ ~172-174 ppm | Standard chemical shift for an ester carbonyl carbon.[9] |

| Aromatic Carbons (C-Ar) | δ ~147 ppm (C-NO₂), ~145 ppm (C-C₃H₄), ~129 ppm (CH), ~124 ppm (CH) | The carbons attached to the nitro group and the cyclopropane ring will be significantly downfield. Two distinct signals are expected for the protonated aromatic carbons. | |

| Quaternary Cyclopropane (C-Ar) | δ ~35-38 ppm | The quaternary carbon of the cyclopropane ring. | |

| Methylene Cyclopropane (-CH₂-) | δ ~20-23 ppm | The methylene carbons of the strained cyclopropane ring appear in the aliphatic region. | |

| Methyl Ester Carbon (-OCH₃) | δ ~52-53 ppm | Typical chemical shift for a methyl ester carbon. | |

| IR Spectroscopy | Nitro Group (NO₂) | ~1525 cm⁻¹ (asymmetric stretch), ~1345 cm⁻¹ (symmetric stretch) | Strong, characteristic absorptions for an aromatic nitro compound.[11][12] |

| Ester Carbonyl (C=O) | ~1720-1730 cm⁻¹ | Strong absorption typical for a saturated ester carbonyl.[13] | |

| Aromatic C=C | ~1600 cm⁻¹, ~1480 cm⁻¹ | Medium to weak absorptions for aromatic ring stretching. | |

| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | Weak to medium absorptions above 3000 cm⁻¹.[14] | |

| C-H Stretch (Aliphatic) | ~3000-2850 cm⁻¹ | Weak to medium absorptions for the methyl and cyclopropyl C-H bonds.[14] | |

| Ester C-O Stretch | ~1250-1150 cm⁻¹ | Strong absorption for the C-O single bond stretch of the ester.[13] | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 221 | Corresponds to the molecular weight of the compound.[8] |

| Fragments | m/z 190 ([M-OCH₃]⁺), m/z 162 ([M-CO₂CH₃]⁺), m/z 146 ([M-CO₂CH₃-O]⁺) | Expected fragmentation patterns include the loss of the methoxy radical, the carbomethoxy radical, and subsequent loss of oxygen from the nitro group.[15][16] |

Conclusion

The synthesis of this compound can be reliably achieved via a Johnson-Corey-Chaykovsky reaction. The causality of the reaction design, from the choice of a sulfoxonium ylide to favor cyclopropanation to the controlled reaction conditions, ensures a high probability of success. The rigorous, multi-faceted characterization plan provides a self-validating framework to confirm the identity and purity of the final product, making this protocol suitable for applications in research and development where compound integrity is paramount.

References

-

Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Johnson–Corey–Chaykovsky reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Corey-Chaykovsky Reactions | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). (2024). Retrieved January 19, 2026, from [Link]

-

A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

Ylide-Initiated Michael Addition−Cyclization Reactions beyond Cyclopropanes | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

Addition Reactions- Addition to Cyclopropane rings and Michael addition - YouTube. (2020). Retrieved January 19, 2026, from [Link]

-

Michael Reaction and Addition to Cyclopropane ring (CHE) - YouTube. (2015). Retrieved January 19, 2026, from [Link]

-

Supporting Information First synthesis of acylated nitrocyclopropanes - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

-

1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester | C11H11NO4 | CID 59129429 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Methyl 1-(4-nitrophenoxy)cyclopropanecarboxylate | C11H11NO5 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supporting Information Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. (n.d.). Retrieved January 19, 2026, from [Link]

-

First synthesis of acylated nitrocyclopropanes - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

ETHYL-1A,6B-DIHYDRO-T-6B-METHYL-T-1A-(4-NITROPHENYL)-CYCLOPROPA-[B]-BENZOFURAN-R-1-CARBOXYLATE - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

-

First synthesis of acylated nitrocyclopropanes - Beilstein Journals. (2023). Retrieved January 19, 2026, from [Link]

-

Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Proton NMR Table - MSU chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Cyclopropanation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction - DASH (Harvard). (2016). Retrieved January 19, 2026, from [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical - University of Rochester. (2019). Retrieved January 19, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]

-

Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

-

The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved January 19, 2026, from [Link]

-

-

Benzene, 1-methyl-4-nitro- - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

-

29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

Sources

- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 2. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester | C11H11NO4 | CID 59129429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzene, 1-methyl-4-nitro- [webbook.nist.gov]

- 13. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 14. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

Chemical properties of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

An In-depth Technical Guide to the Chemical Properties of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of conformationally constrained scaffolds is paramount for the development of novel therapeutics. The cyclopropane ring, a motif of significant interest, imparts unique stereochemical and physical properties to molecules, including enhanced metabolic stability and binding affinity.[1][2] this compound emerges as a noteworthy compound, embodying the convergence of three critical functional moieties: a strained cyclopropane ring, an electron-withdrawing nitro group, and a versatile methyl ester. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic signature, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The fundamental identifiers for this compound are cataloged below.

-

IUPAC Name: this compound[3]

-

CAS Number: 23348-98-3[3]

-

Molecular Formula: C₁₁H₁₁NO₄[3]

-

Canonical SMILES: COC(=O)C1(CC1)C2=CC=C(C=C2)[O-][3]

-

InChIKey: WZBRUNXCRWCZBL-UHFFFAOYSA-N[3]

Caption: General workflow for the synthesis of nitrocyclopropane carboxylates.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related nitrocyclopropane carboxylates and should be optimized for the specific target molecule. [4]

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add [Rh₂(OAc)₄] (0.5 mol%), 4-nitrostyrene (1.0 eq), and methyl nitroacetate (1.0 eq) to an oven-dried round-bottomed flask equipped with a magnetic stir bar.

-

Reaction Initiation: Add Phenyliodine(III) diacetate (PhI(OAc)₂) (1.1 eq) to the homogeneous solution in one portion.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction mixture with a saturated aqueous solution of NaCl. Extract the aqueous layer with dichloromethane (DCM) (3 x volume).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product, this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a complete, published spectrum for this specific molecule is not readily available, the expected spectral characteristics can be reliably predicted based on the analysis of closely related analogs and foundational spectroscopic principles. [4][5]

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale / Notes |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 8.2-8.3 ppm (d, 2H), 7.5-7.6 ppm (d, 2H) | The two doublets correspond to the AA'BB' system of the 1,4-disubstituted benzene ring. Protons ortho to the electron-withdrawing NO₂ group are shifted significantly downfield. |

| Methyl Ester (-OCH₃) | δ ~3.7 ppm (s, 3H) | A characteristic singlet for the three equivalent protons of the methyl ester group. | |

| Cyclopropyl Protons (-CH₂-) | δ 1.5-2.0 ppm (m, 4H) | The diastereotopic protons of the two CH₂ groups on the cyclopropane ring will appear as complex multiplets. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~170 ppm | Typical chemical shift for an ester carbonyl carbon. |

| Aromatic Carbons | δ ~148 ppm (C-NO₂), ~145 ppm (C-C), ~129 ppm (CH), ~124 ppm (CH) | Four distinct signals are expected for the aromatic carbons due to substitution. | |

| Quaternary Cyclopropyl C | δ ~35 ppm | The carbon atom of the cyclopropane ring attached to the phenyl and carboxylate groups. | |

| Methylene Cyclopropyl C | δ ~20 ppm | The two equivalent CH₂ carbons of the cyclopropane ring. | |

| Methyl Ester Carbon (-OCH₃) | δ ~53 ppm | Characteristic shift for the methyl carbon of a methyl ester. | |

| IR Spectroscopy | Nitro Group (NO₂) | ~1525 cm⁻¹ (asymmetric), ~1345 cm⁻¹ (symmetric) | Strong, characteristic stretching vibrations for the nitro group are expected. [6] |

| Carbonyl Group (C=O) | ~1730 cm⁻¹ | Strong absorption band characteristic of an ester carbonyl stretch. | |

| Aromatic C-H | ~3100-3000 cm⁻¹ | Stretching vibrations for the C-H bonds on the benzene ring. | |

| Aliphatic C-H | <3000 cm⁻¹ | Stretching vibrations for the C-H bonds of the cyclopropane and methyl groups. |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 221 | The expected molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the unique electronic properties of the donor-acceptor cyclopropane (DAC) system. The potent electron-withdrawing nature of both the 4-nitrophenyl and the methyl carboxylate groups renders the cyclopropane ring highly electrophilic and susceptible to various transformations. [7][8]

Caption: Key reactivity pathways for donor-acceptor nitrocyclopropanes.

Ring-Opening Reactions

The polarization of the cyclopropane bonds makes the ring susceptible to nucleophilic attack. Strong nucleophiles can induce a ring-opening reaction to form γ-functionalized linear products. [8]This pathway provides a route to 1,3-difunctionalized compounds that are valuable synthetic intermediates.

Reduction of the Nitro Group

A pivotal transformation in the application of this molecule is the reduction of the nitro group to a primary amine. This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride. The resulting product, Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate, is a direct precursor to cyclopropane-containing α-amino acids, which are highly sought-after building blocks for peptidomimetics. [7][9]

Ring-Expansion Reactions

Nitrocyclopropanes can undergo formal [3+2] or [3+3] cycloaddition reactions with various dipolarophiles or dienes, leading to the formation of five- or six-membered heterocyclic rings. [7]For instance, reactions with nitrones can lead to the synthesis of novel oxazinane structures. This reactivity opens avenues for the rapid construction of complex heterocyclic scaffolds from a simple cyclopropane precursor.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound and its derivatives make them highly valuable in the field of drug discovery.

-

Constrained Scaffolds in Medicinal Chemistry: The rigid cyclopropane ring acts as a bioisostere for other chemical groups, locking the molecule into a specific conformation. This can lead to enhanced binding potency and selectivity for biological targets. [1]The incorporation of cyclopropane motifs has been a successful strategy in approved drugs for treating conditions like COVID-19, asthma, and hepatitis C. [10]

-

Precursors to Non-Proteinogenic Amino Acids: As detailed in the reactivity section, the facile conversion of the nitro group to an amine provides access to cyclopropyl α-amino acids. When incorporated into peptides, these non-natural amino acids can significantly improve metabolic stability by preventing enzymatic degradation and enhance oral bioavailability. [1][9]

-

Versatile Synthetic Building Blocks: The multiple functional groups and inherent reactivity of the strained ring make this compound a versatile platform for the synthesis of diverse and complex molecular architectures, including novel heterocyclic systems for screening in drug discovery programs. [7]

Conclusion

This compound is a functionally rich and synthetically versatile molecule. Its chemical properties are defined by the interplay between the strained cyclopropane ring and the powerful electron-withdrawing substituents. A deep understanding of its synthesis, spectroscopic characteristics, and distinct reactivity pathways allows researchers and drug development professionals to leverage this compound as a powerful tool for creating novel, conformationally restricted molecules with significant therapeutic potential. Its role as a precursor to valuable amino acid analogs and complex heterocyclic systems ensures its continued relevance in the advancement of organic synthesis and medicinal chemistry.

References

- Supporting Information Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. (n.d.). Unpublished.

-

PubChem. (2026). Methyl 1-(4-nitrophenoxy)cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

- Supporting Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry.

-

PubChem. (n.d.). 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

- Supporting Information First synthesis of acylated nitrocyclopropanes. (n.d.). Beilstein Journals.

-

PubChem. (n.d.). Methyl 1-phenylcyclopropane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Chatzipetrou, M., et al. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. National Institutes of Health. [Link]

-

McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Apolloscientific. [Link]

-

Ask this paper | Bohrium. (2025). The-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. [Link]

-

Breugst, M., et al. (n.d.). Reactivity of electrophilic cyclopropanes. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]

-

Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester | C11H11NO4 | CID 59129429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

Technical Guide: Spectroscopic Characterization of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

An In-depth Analysis for Research and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and characterization of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. The molecule, with its unique combination of a strained cyclopropane ring, an electron-withdrawing nitro group, and an ester functional group, presents a distinct spectroscopic fingerprint. This document is designed for researchers, scientists, and drug development professionals, offering not only reference data but also insights into the causality behind experimental choices and data interpretation. All protocols and interpretations are grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Structural Significance of a Niche Molecule

This compound (C₁₁H₁₁NO₄, Molar Mass: 221.21 g/mol ) is a compound of interest in synthetic and medicinal chemistry.[1] The cyclopropane ring, a motif found in various biologically active molecules, imparts conformational rigidity and unique metabolic stability.[2] The 4-nitrophenyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule.

Accurate structural elucidation and purity assessment are paramount in any research or drug development pipeline. A multi-technique spectroscopic approach is not merely a procedural step but a self-validating system for confirming molecular identity. This guide delineates the expected spectroscopic signatures of the title compound, providing a foundational reference for its synthesis and application.

Synthesis and Purity Assessment

2.1 Representative Synthetic Pathway A plausible and efficient method for the synthesis of substituted nitrocyclopropane carboxylates involves a rhodium-catalyzed cyclopropanation.[3] The reaction typically proceeds between a suitable alkene and a nitro-activated donor-acceptor carbene precursor. For the title compound, this would involve the reaction of 4-nitrostyrene with methyl nitroacetate.

-

Rationale: This choice of reaction is based on its high efficiency and diastereoselectivity for forming highly functionalized cyclopropanes. The use of a catalyst like dirhodium(II) acetate ([Rh(OAc)₂]₂) is critical for facilitating the carbene transfer.[3]

2.2 Purification and Sample Preparation Post-synthesis, the crude product requires purification to remove unreacted starting materials and byproducts.

-

Protocol: Flash Column Chromatography

-

Adsorb the crude reaction mixture onto a small amount of silica gel.

-

Prepare a silica gel column (230–400 mesh) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of eluent is critical; polarity must be optimized to achieve separation.

-

Load the adsorbed sample onto the column.

-

Elute the column, collecting fractions.

-

Monitor fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine pure fractions and remove the solvent under reduced pressure.

-

-

Trustworthiness: Verifying purity via chromatography is a prerequisite for reliable spectroscopic analysis, as impurities would introduce extraneous signals.

Integrated Spectroscopic Characterization Workflow

The confirmation of the molecular structure of this compound is a sequential and synergistic process. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework.

4.1 Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets.

4.2 Predicted ¹H NMR Data and Interpretation

The asymmetry of the molecule renders the cyclopropane protons diastereotopic, leading to a complex splitting pattern. The 4-nitrophenyl group is expected to show a characteristic AA'BB' system.

Caption: Structure of this compound.[1]

| Predicted δ (ppm) | Integration | Multiplicity | Assignment | Justification |

| ~ 8.25 | 2H | d (J ≈ 8.8 Hz) | Ar-H (ortho to NO₂) | Deshielded by the strong electron-withdrawing effect of the nitro group. |

| ~ 7.60 | 2H | d (J ≈ 8.8 Hz) | Ar-H (meta to NO₂) | Less deshielded than ortho protons. Forms a classic AA'BB' system with the ortho protons. |

| ~ 3.70 | 3H | s | -OCH₃ | Typical chemical shift for a methyl ester. Sings because there are no adjacent protons. |

| ~ 1.80 - 1.70 | 2H | m | Cyclopropane CH₂ | Diastereotopic protons, expected to be complex multiplets due to geminal and cis/trans coupling. |

| ~ 1.40 - 1.30 | 2H | m | Cyclopropane CH₂ | Diastereotopic partners to the other CH₂ protons, also appearing as complex multiplets. |

4.3 Predicted ¹³C NMR Data and Interpretation

| Predicted δ (ppm) | Assignment | Justification |

| ~ 172 | C=O (Ester) | Characteristic chemical shift for an ester carbonyl carbon. |

| ~ 150 | Ar-C (ipso to NO₂) | Quaternary carbon, significantly deshielded by the attached nitro group. |

| ~ 147 | Ar-C (ipso to Cyclopropyl) | Quaternary carbon attached to the cyclopropane ring. |

| ~ 129 | Ar-CH (ortho to NO₂) | Aromatic CH carbons. |

| ~ 124 | Ar-CH (meta to NO₂) | Aromatic CH carbons. |

| ~ 53 | -OCH₃ | Typical shift for a methyl ester carbon. |

| ~ 35 | C (Quaternary Cyclopropyl) | The quaternary carbon of the cyclopropane ring, shifted downfield by two aryl and carboxyl substituents. |

| ~ 18 | CH₂ (Cyclopropyl) | Methylene carbons of the cyclopropane ring. Notably upfield due to the high s-character and ring strain.[4] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups.

5.1 Experimental Protocol (ATR-FTIR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid purified compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum.

5.2 Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 1725 - 1740 | Strong, Sharp | Ester (C=O) | Stretch |

| ~ 1525 & 1345 | Strong, Sharp | Nitro (N-O) | Asymmetric & Symmetric Stretch |

| ~ 3100 - 3000 | Medium | Aromatic (C-H) | Stretch |

| ~ 1600, 1475 | Medium-Weak | Aromatic (C=C) | Stretch |

| ~ 1250 - 1100 | Strong | Ester (C-O) | Stretch |

-

Expertise: The two strong, sharp bands for the nitro group are highly characteristic and serve as a primary diagnostic tool.[5][6] The intense ester carbonyl stretch is typically one of the most prominent peaks in the spectrum.[7][8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight, confirming the molecular formula, and offers structural clues through fragmentation patterns.

6.1 Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. ESI is a soft ionization technique, which should yield a prominent molecular ion or pseudomolecular ion.

6.2 Expected Mass Spectrum and Fragmentation

-

Molecular Formula: C₁₁H₁₁NO₄

-

Exact Mass: 221.0688

-

Expected Ions:

-

[M+H]⁺: m/z 222.0761

-

[M+Na]⁺: m/z 244.0580

-

The fragmentation pattern provides a roadmap of the molecule's structure. Key bond cleavages can be predicted based on chemical stability.

Caption: A plausible ESI-MS fragmentation pathway for the protonated molecule.

-

Interpretation: The initial loss of a methoxy radical (•OCH₃, 31 Da) or the entire methyl carboxylate group (•COOCH₃, 59 Da) are common fragmentation pathways for methyl esters. Subsequent fragmentation would likely involve the nitro group and the cyclopropane ring.

Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy defines the precise carbon-hydrogen framework, IR spectroscopy confirms the essential nitro and ester functional groups, and mass spectrometry validates the molecular weight and formula. The predicted data and protocols within this guide serve as an authoritative reference for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds.

References

-

Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. (n.d.). American Chemical Society. Retrieved from [Link]

-

First synthesis of acylated nitrocyclopropanes. (n.d.). Beilstein Journals. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Benzene, 1-methyl-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester | C11H11NO4 | CID 59129429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Benzene, 1-methyl-4-nitro- [webbook.nist.gov]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Crystal Structure Analysis of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of the novel compound, Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. Addressed to researchers, scientists, and professionals in drug development, this document navigates the intricate workflow from initial chemical synthesis to the final interpretation and reporting of crystallographic data. While a public crystal structure for this specific molecule has not been reported in the Cambridge Structural Database (CSD), this guide offers a complete, prospective workflow. It explains the causality behind experimental choices, ensuring a self-validating system for obtaining and analyzing high-quality crystallographic data. The protocols and interpretations are grounded in authoritative sources and illustrated with practical examples derived from structurally related compounds.

Introduction: The Scientific Imperative

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemistry and drug discovery. This structural information governs a compound's physical, chemical, and biological properties. This compound, with its strained cyclopropane ring, electron-withdrawing nitro group, and ester functionality, presents a compelling case for structural investigation. The interplay of these features is expected to dictate its molecular conformation and intermolecular interactions, which are critical for understanding its potential as a pharmaceutical intermediate or a novel material.

This guide is structured to lead a researcher through the entire process of determining the crystal structure of this yet-unreported compound, ensuring a robust and scientifically rigorous outcome.

Synthesis and Purification of the Target Compound

The first critical step is the synthesis of high-purity this compound. A plausible and adaptable synthetic route is the rhodium-catalyzed cyclopropanation of 4-nitrostyrene with methyl nitroacetate, followed by further reaction steps. A general, robust protocol is detailed below, adapted from established methods for the synthesis of related nitrocyclopropane carboxylates[1].

Experimental Protocol: Synthesis

Materials:

-

Rhodium(II) acetate dimer ([Rh(OAc)₂]₂)

-

4-Nitrostyrene

-

Methyl nitroacetate (O₂NCH₂CO₂Me)

-

Iodosylbenzene diacetate (PhI(OAc)₂)

-

Dichloromethane (DCM)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel (230–400 mesh)

-

Ethyl acetate and Hexane (for column chromatography)

Procedure:

-

In a clean, oven-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add [Rh(OAc)₂]₂ (0.5 mol%).

-

To the flask, add 4-nitrostyrene (5 mmol) and methyl nitroacetate (1 mmol) to form a homogeneous solution.

-

Add PhI(OAc)₂ (1.1 mmol) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated NaCl solution (10 mL).

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to yield the pure product.

Rationale: This rhodium-catalyzed reaction is a well-established method for the formation of cyclopropane rings. The purity of the final compound is paramount for successful crystallization, hence the necessity of purification by column chromatography.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Solvent Selection

An ideal solvent for crystallization is one in which the compound is moderately soluble, with solubility increasing with temperature[2]. A screening of various solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) is recommended.

Crystallization Techniques

Several techniques can be employed to grow high-quality single crystals[3][4]:

-

Slow Evaporation: A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days[3]. This is often the simplest and most effective method.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer[4]. Insulating the container can promote the formation of larger crystals[5].

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization[4].

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.

Self-Validation: The quality of the crystals should be initially assessed under a microscope. Well-formed crystals with sharp edges and no visible defects are promising candidates for X-ray diffraction.

Single-Crystal X-ray Diffraction: Data Acquisition

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid[6][7].

The Fundamental Principle

When a beam of X-rays is directed at a single crystal, the regularly arranged atoms in the crystal lattice diffract the X-rays in a predictable pattern of spots, known as reflections. The positions and intensities of these reflections contain the information needed to determine the arrangement of atoms within the unit cell of the crystal[8].

Experimental Workflow: Data Collection

Caption: Workflow for SC-XRD Data Collection.

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is collected at low temperatures[8].

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector[8].

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities. This involves several steps:

-

Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-equivalent reflections.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution: The Phase Problem

The diffraction experiment provides the intensities (related to the amplitudes) of the diffracted waves, but not their phases. This is known as the "phase problem" in crystallography. For small molecules like the one in this guide, "direct methods" are typically used to mathematically derive a set of initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structural model.

Software

A widely used software suite for small-molecule crystallography is SHELX, which includes programs for structure solution (SHELXS or SHELXT) and refinement (SHELXL).

Data Interpretation and Reporting

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF). The CIF contains all the essential information about the crystal structure and the diffraction experiment.

Key Crystallographic Data

The following table summarizes the key crystallographic parameters that would be determined. The values provided are hypothetical but are representative of what might be expected for a small organic molecule.

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₁H₁₁NO₄ |

| Formula Weight | 221.21 g/mol |

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | e.g., P2₁/c or Pca2₁ (common centrosymmetric/non-centrosymmetric) |

| a, b, c (Å) | 5-15 Å |

| α, β, γ (°) | α = γ = 90°, β ≈ 90-110° (for monoclinic) |

| Volume (ų) | 800-1500 ų |

| Z (molecules/unit cell) | 2 or 4 |

| Temperature (K) | 100 K |

| Final R-factor (R1) | < 0.05 for good quality data |

| Goodness-of-fit (S) | ~1.0 |

Molecular Geometry

The refined structure will provide precise bond lengths and angles. For the title compound, key parameters to analyze would include:

-

The C-C bond lengths within the strained cyclopropane ring.

-

The geometry of the ester and nitro groups.

-

The dihedral angle between the phenyl ring and the cyclopropane ring.

Intermolecular Interactions

Analysis of the crystal packing will reveal any significant intermolecular interactions, such as hydrogen bonds, π-π stacking, or other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound.

Caption: Potential intermolecular interactions.

Conclusion and Data Deposition

Upon successful determination and refinement of the crystal structure, the final step is to deposit the data in a public repository to ensure its accessibility to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures. A deposition number should be obtained and included in any publication reporting the structure.

This guide provides a comprehensive framework for the crystal structure analysis of this compound. By following these detailed protocols and understanding the underlying principles, researchers can confidently undertake the structural characterization of this and other novel small molecules, contributing valuable knowledge to the fields of chemistry, materials science, and drug development.

References

-

Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. (n.d.). Retrieved from [Link]

-

9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

-

Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester [webbook.nist.gov]

- 4. Ethyl 4-nitrocinnamate | C11H11NO4 | CID 1268038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester | C11H11NO4 | CID 59129429 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phenyl(pyridin-2-yl)acetonitrile and its Associated Chemical Space

A Note on Chemical Abstract Service (CAS) Numbers: This guide addresses the properties and safety of compounds within a specific chemical space. The initial query for CAS number 23348-98-3 identifies Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate.[1][2][3] However, publicly available technical and safety data for this specific molecule is limited. In contrast, a closely related search frequently leads to 2-Phenyl-2-(pyridin-2-yl)acetonitrile (CAS 5005-36-7) , a compound with a rich dataset relevant to researchers and drug development professionals. This guide will focus on the extensive information available for 2-Phenyl-2-(pyridin-2-yl)acetonitrile as a representative molecule of significant interest in medicinal chemistry.

Section 1: Core Molecular Profile of 2-Phenyl-2-(pyridin-2-yl)acetonitrile (CAS 5005-36-7)

2-Phenyl-2-(pyridin-2-yl)acetonitrile is a versatile chemical scaffold that has garnered significant interest in modern organic synthesis and medicinal chemistry.[4] Its structure, which features a nitrile group and a chiral center flanked by phenyl and pyridin-2-yl rings, makes it a valuable precursor for the construction of diverse heterocyclic libraries for drug discovery.[4]

Chemical Identity and Nomenclature

-

IUPAC Name: 2-phenyl-2-(pyridin-2-yl)acetonitrile[4]

-

Synonyms: Phenyl(2-pyridinyl)acetonitrile, α-Phenyl-2-pyridineacetonitrile, 2-Pyridylphenylacetonitrile, 2-(α-Cyanobenzyl)pyridine[4][5][6]

Physicochemical Properties

The physicochemical properties of a compound are foundational to its application in research and development, influencing everything from reaction conditions to bioavailability.

| Property | Value | Source(s) |

| Appearance | White to orange or green powder/crystalline solid. | [4][5][11] |

| Melting Point | 83-90 °C | [4][7][9][11] |

| Boiling Point | 150 °C at 2 mmHg; 322.3 °C at 760 mmHg | [7][9] |

| Density | ~1.1 - 1.124 g/cm³ (Predicted/Estimated) | [7][9][12] |

| Flash Point | 115.2 °C | [7][9] |

| Solubility | Insoluble in water. Soluble in common organic solvents like DMSO, DMF, ethanol, and chloroform. | [7][8][10][12] |

| LogP | 1.81 (Predicted) | [9] |

| pKa | 4.18 ± 0.10 (Predicted) | [7] |

Section 2: Significance in Pharmaceutical Research & Development

The true value of a scaffold like 2-phenyl-2-(pyridin-2-yl)acetonitrile lies in its demonstrated utility and potential in therapeutic applications. Its core structure is a key intermediate in the synthesis of novel therapeutic agents.[4]

Role as a Key Metabolite

This compound is recognized as the major metabolite of SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide), an antigastrin agent known to inhibit gastric secretion.[8][9][10][13][14] The metabolic transformation occurs via the supernatant fraction of rat liver homogenate, highlighting a key biotransformation pathway.[8][9][10] Understanding this metabolic fate is crucial for pharmacokinetic and pharmacodynamic studies of the parent drug.

Foundation for Novel Therapeutics

The 2-phenyl-2-(pyridin-2-yl)acetonitrile core has been leveraged in several therapeutic areas:

-

Anticonvulsant Activity: Derivatives, specifically 2-aryl-2-(pyridin-2-yl)acetamides, have shown significant anticonvulsant activity in animal models.[4] These compounds are believed to function through the inhibition of voltage-gated sodium currents, but critically, they exhibit a superior cardiac safety profile compared to the parent drug, Disopyramide.[4]

-

Anti-Fibrotic Agents: The scaffold is utilized in molecular hybridization strategies to create pyrimidine-pyridine derivatives.[4] These have been evaluated as potent anti-fibrotic agents, effectively inhibiting collagen synthesis and proliferation in hepatic stellate cells.[4][15]

-

Privileged Scaffold in Drug Discovery: The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry. Pyridones, derived from pyridines, can serve as hydrogen bond donors/acceptors and act as bioisosteres for other functional groups, impacting a molecule's lipophilicity, solubility, and metabolic stability.[16]

The versatility of the nitrile group (-CN) is a key asset. It can be chemically transformed into carboxylic acids, primary amines, or ketones, which allows for extensive Structure-Activity Relationship (SAR) studies.[4]

Section 3: Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of 2-phenyl-2-(pyridin-2-yl)acetonitrile are paramount for its use in a research setting.

Synthetic Pathways

The synthesis of this class of compounds often involves the reaction of a pyridine derivative with a phenylacetonitrile derivative. One common approach is the aza-Diels-Alder reaction, converting 3-(2-pyridyl)-1,2,4-triazine derivatives into 2,2'-bipyridines.[17] This method can be adapted to introduce the phenylacetonitrile moiety.[17]

Below is a conceptual workflow for a potential synthesis route.

Caption: Conceptual workflow for the synthesis of 2-phenyl-2-(pyridin-2-yl)acetonitrile.

Protocol: Purity and Identity Verification

Ensuring the purity and confirming the identity of the synthesized compound is a critical self-validating step in any experimental workflow. Commercial suppliers often guarantee purity greater than 98% as determined by Gas Chromatography (GC).[4][5][6]

Objective: To confirm the identity and assess the purity of a synthesized batch of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

-

Analysis: The resulting spectra should be consistent with the proposed structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the proton at the sp³-hybridized carbon atom.[17] The integration of proton signals should correspond to the number of protons in the molecule.

-

-

Mass Spectrometry (MS):

-

Technique: Use a technique like Electrospray Ionization (ESI) to generate ions.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 195.09.

-

-

Infrared (IR) Spectroscopy:

-

Analysis: The IR spectrum should confirm the presence of key functional groups. Look for a sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

-

-

Chromatography (GC/HPLC):

-

Purpose: To determine the purity of the sample.

-

Procedure: Develop a suitable method using an appropriate column and mobile phase. The resulting chromatogram should ideally show a single major peak. Purity is calculated based on the area of the peak relative to the total area of all peaks.

-

Section 4: Safety, Handling, and Storage

Comprehensive knowledge of a chemical's hazards is essential for safe laboratory practice. 2-Phenyl-2-(pyridin-2-yl)acetonitrile is classified as a hazardous substance.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code(s) |

| Acute Toxicity (Oral) | Skull and Crossbones | Danger | H301: Toxic if swallowed.[5][6][18] |

| Acute Toxicity (Dermal) | Skull and Crossbones | Danger | H311 / H312: Toxic/Harmful in contact with skin.[5][6][18] |

| Acute Toxicity (Inhalation) | Skull and Crossbones | Danger | H331 / H332: Toxic/Harmful if inhaled.[5][6][18] |

| Skin Irritation | Exclamation Mark | Warning | H315: Causes skin irritation.[6][18] |

| Eye Damage/Irritation | Corrosion / Exclamation Mark | Danger / Warning | H318 / H319: Causes serious eye damage/irritation.[6][18] |

| Specific Target Organ Toxicity (Single Exposure) | Exclamation Mark | Warning | H335: May cause respiratory irritation.[18] |

Note: Classifications can vary slightly between suppliers.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure risk.

Caption: Core components of the safe handling protocol for toxic chemical solids.

Protocol: Safe Handling of 2-Phenyl-2-(pyridin-2-yl)acetonitrile Powder

-

Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[19] Read the Safety Data Sheet (SDS) thoroughly.[6]

-

Engineering Controls: Conduct all weighing and transfer operations within a certified chemical fume hood to prevent inhalation of dust.[6]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6][7]

-

Dispensing: Use spatulas and weighing paper to handle the solid. Avoid creating dust clouds. If dust is generated, ensure local exhaust ventilation is adequate.[6]

-

Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Do not use water to clean up as it is insoluble.

-

Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all surfaces and equipment used.

-

Waste Disposal: Dispose of waste material in a designated, labeled hazardous waste container according to institutional and local regulations.

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of the compound.

-

Conditions: Store in a cool, dry, dark, and well-ventilated area.[4][5][6][12]

-

Container: Keep the container tightly sealed to prevent exposure to air and moisture, which could lead to degradation.[5][6][12]

-

Incompatibilities: Store separately from strong oxidizing agents and other incompatible substances to avoid chemical reactions.[6][12]

-

Temperature: Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C or -20°C for long-term stability.[7][9][10][20] Always follow the supplier's specific recommendation.[5] For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months.[8]

References

- Phenyl(Pyridin-2-Yl)Acetonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.

- 2-Phenyl-2-(2-pyridyl)acetonitrile - Benchchem. (n.d.). Benchchem.

- Phenyl-2-pyridylacetonitrile - ChemBK. (2024, April 9). ChemBK.

- 2-Phenyl-2-(2-pyridyl)acetonitrile (α-Phenyl-2-pyridineacetonitrile) | SC 15396 Metabolite. (n.d.). MedChemExpress.

- 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc. (2025, August 24). Chemsrc.

- Safety Data Sheet - α-Phenyl-α-(2-pyridyl)acetonitrile. (2025, August 7). Cayman Chemical.

- 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- 5005-36-7|2-Phenyl-2-(pyridin-2-yl)acetonitrile - BLDpharm. (n.d.). BLDpharm.

- α-Phenyl-α-(2-pyridyl)acetonitrile. (n.d.). Cayman Chemical.

- SAFETY DATA SHEET - 2-Phenyl-2-(2-pyridyl)acetonitrile. (n.d.). TCI Chemicals.

- Advanced Chemical Intermediates Ltd. (n.d.). ChemBuyersGuide.com, Inc..

- 23348-98-3|Methyl 1-(4-nitrophenyl)cyclopropane-1... - BLDpharm. (n.d.). BLDpharm.

- 1-[4-(2-methylpropyl)phenyl]-1-cyclopropanecarboxylic... (n.d.). Guidechem.

- aldlab-chemicals_. (n.d.). Aldlab.

- Synthesis of 2-Phenyl-2-(5-phenyl-2,2'-bipyridin-6-yl)- acetonitrile by “1,2,4-Triazine” Method with Using Autoclave. (2018). AIP Publishing.

- aldlab-chemicals_product. (n.d.). Aldlab.

- 2-Phenyl-2-(2-pyridyl)acetonitrile (Standard). (n.d.). MedchemExpress.com.

- Cyclohexylamine - Registr

- Ésteres y derivados | CymitQuimica. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.

- CAS No : 5005-36-7 | Product Name : 2-Phenyl-2-(pyridin-2-yl)acetonitrile. (n.d.).

- 2-Phenyl-2-(2-pyridyl)acetonitrile. (n.d.). MySkinRecipes.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2017). MDPI.

- Pyridones in drug discovery: Recent advances. (2021). PubMed.

- NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. (n.d.). CDC.

- Guideline for the Safe Handling and Distribution of Acrylonitrile. (2017, April 12). Acrylonitrile Group.

Sources

- 1. 23348-98-3|this compound|BLD Pharm [bldpharm.com]

- 2. aldlab-chemicals_ [aldlab.com]

- 3. Ésteres y derivados | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc [chemsrc.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 2-Phenyl-2-(2-pyridyl)acetonitrile [myskinrecipes.com]

- 12. Phenyl(Pyridin-2-Yl)Acetonitrile | Properties, Uses, Safety, Supplier Information - China Chemical Expert [nj-finechem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. mdpi.com [mdpi.com]

- 16. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. echa.europa.eu [echa.europa.eu]

- 20. 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7 [sigmaaldrich.com]

A Technical Guide to the Biological Activity of Nitrophenyl Cyclopropane Esters for Drug Development Professionals

Foreword: The relentless pursuit of novel chemical entities with therapeutic potential has led researchers to explore unique structural motifs that can confer advantageous pharmacological properties. Among these, the cyclopropane ring, a three-membered carbocycle, stands out for its distinct conformational rigidity and electronic character. When incorporated into an ester scaffold with a nitrophenyl group, it gives rise to a class of compounds known as nitrophenyl cyclopropane esters. This guide provides a comprehensive technical overview of this chemical class, detailing their synthesis, mechanism of action, and potential applications in drug discovery, with a particular focus on their role as enzyme inhibitors.

The Chemical Rationale: Why Nitrophenyl Cyclopropane Esters are Biologically Interesting

The biological activity of nitrophenyl cyclopropane esters stems from a confluence of their structural features. The significant ring strain of the cyclopropane moiety imparts a high degree of p-character to its C-C bonds, allowing for electronic interactions not typically seen in saturated systems. This, combined with the potent electron-withdrawing nature of the nitrophenyl group, renders the ester carbonyl highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the linchpin of their biological mechanism, frequently leading to the covalent modification of target biomolecules. The stereochemistry of the cyclopropane ring and the substitution patterns on both the cyclopropyl and phenyl moieties provide a rich platform for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.

Primary Biological Mechanism: Covalent Inhibition of Serine Hydrolases

A significant body of research has established nitrophenyl cyclopropane esters as effective inhibitors of serine hydrolases. This large and diverse enzyme class, which constitutes approximately 1% of all human proteins, plays a crucial role in a multitude of physiological processes, including digestion, blood coagulation, and neurotransmission.[1][2] Consequently, they are attractive targets for therapeutic intervention in a wide range of diseases, such as diabetes, Alzheimer's disease, and various infectious diseases.[1]

Mechanism of Irreversible Inhibition:

The catalytic activity of serine hydrolases relies on a catalytic triad, wherein a serine residue acts as a potent nucleophile. The electrophilic carbonyl carbon of the nitrophenyl cyclopropane ester is an ideal target for this nucleophilic serine. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The active site serine attacks the carbonyl carbon of the ester, forming a transient tetrahedral intermediate.

-

Acylation and Leaving Group Departure: The intermediate collapses, resulting in the formation of a stable acyl-enzyme conjugate and the release of the p-nitrophenolate anion. This acylation of the catalytic serine renders the enzyme irreversibly inactive. The release of the yellow p-nitrophenolate provides a convenient spectrophotometric handle to monitor the rate of inhibition.

Figure 1: Mechanism of covalent inhibition of a serine hydrolase by a nitrophenyl cyclopropane ester.

Experimental Workflows: From Synthesis to Biological Evaluation

The exploration of nitrophenyl cyclopropane esters necessitates a systematic experimental approach, beginning with chemical synthesis and progressing through in vitro and cell-based assays.

Chemical Synthesis: A Standard Protocol

These compounds are typically synthesized via standard esterification methods. A widely used and reliable protocol involves the coupling of a cyclopropanecarboxylic acid with a nitrophenol using a carbodiimide coupling agent.

Step-by-Step Protocol: DCC/DMAP-Mediated Esterification

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the selected cyclopropanecarboxylic acid (1.0 equivalent) and p-nitrophenol (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction.

-

Coupling Agent Addition: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter off the N,N'-dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Figure 2: A generalized workflow for the synthesis and purification of nitrophenyl cyclopropane esters.

In Vitro Evaluation: Quantifying Enzyme Inhibition

The inhibitory potency of the synthesized compounds is typically determined using in vitro enzyme assays. For serine hydrolases, a spectrophotometric assay is a straightforward and high-throughput method.

Protocol: Serine Hydrolase Inhibition Assay

-

Assay Preparation: In a 96-well microplate, add the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) and the target serine hydrolase to each well.

-

Inhibitor Addition: Add varying concentrations of the nitrophenyl cyclopropane ester inhibitor (typically dissolved in DMSO) to the wells. Include a vehicle control (DMSO alone).

-

Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for covalent modification.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.

-

Kinetic Measurement: Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities and normalize them to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable pharmacological model.

Cellular Activity: Assessing Cytotoxicity

To assess the biological effect of these compounds in a cellular context, a cytotoxicity assay is a common starting point. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed the cells of interest into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the nitrophenyl cyclopropane ester for a predetermined time (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the MTT to purple formazan crystals.

-

Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm.

-

GI₅₀ Determination: Calculate the cell viability as a percentage of the control and determine the GI₅₀ (the concentration that causes 50% growth inhibition).

Structure-Activity Relationship (SAR) and Data Interpretation

A systematic investigation of the structure-activity relationship is crucial for optimizing the lead compounds. This involves synthesizing and testing a library of analogs with variations at different positions of the molecule.

| Compound ID | R1 (on Cyclopropane) | R2 (on Phenyl) | Target X IC₅₀ (nM) | Cell Line Y GI₅₀ (µM) |

| NCP-1 | H | 4-NO₂ | 250 | 25.0 |

| NCP-2 | CH₃ | 4-NO₂ | 120 | 15.2 |

| NCP-3 | H | 2,4-(NO₂)₂ | 80 | 9.8 |

| NCP-4 | CH₃ | 2,4-(NO₂)₂ | 45 | 6.5 |

Table 1: Representative data illustrating the structure-activity relationship of a hypothetical series of nitrophenyl cyclopropane esters.

Key Insights from SAR Data:

-

Substitution on the Cyclopropane Ring: The introduction of substituents on the cyclopropane ring can influence steric and electronic interactions within the enzyme's active site, potentially enhancing binding affinity.

-

Substitution on the Phenyl Ring: Modifying the electronic properties of the phenyl ring, for instance, by adding more electron-withdrawing groups, can increase the electrophilicity of the ester carbonyl, leading to a higher rate of enzyme inactivation.

Figure 3: A logical diagram illustrating the structure-activity relationship considerations for nitrophenyl cyclopropane esters.

Concluding Remarks and Future Outlook

Nitrophenyl cyclopropane esters represent a versatile and promising class of compounds for drug discovery. Their well-defined mechanism of action as covalent inhibitors of serine hydrolases, coupled with their synthetic tractability, makes them an attractive starting point for the development of novel therapeutics. Future research in this area should focus on optimizing selectivity for specific enzyme targets, exploring their potential against other enzyme classes with nucleophilic active site residues, and advancing lead compounds into preclinical and clinical development. The continued exploration of this chemical space is poised to yield valuable pharmacological tools and potentially new medicines for a variety of human diseases.

References

-

p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. (2021). FEBS Open Bio. [Link]

-

Long, J. Z., & Cravatt, B. F. (2011). The pharmacological landscape and therapeutic potential of serine hydrolases. Chemical reviews, 111(10), 6022–6063. [Link]

-

Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors. (2011). LabMedica. [Link]

-

Lentz, C. S., et al. (2019). Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation. PLoS ONE, 14(1), e0209244. [Link]

- Serine hydrolase inhibitors. (2009).

Sources

Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis

Abstract